

# Introduction: The Emergence of Nitrosopiperazines as a Toxicological Concern

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## Compound of Interest

Compound Name: *1-Benzoyl-4-nitrosopiperazine*

Cat. No.: *B215206*

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Nitrosopiperazines are a class of N-nitroso compounds characterized by a piperazine ring with a nitroso group attached to one or both of the nitrogen atoms. These compounds are not typically intended for use in pharmaceuticals but can form as impurities during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.<sup>[1]</sup> Their formation often occurs when secondary or tertiary amine functionalities, such as the piperazine moiety, react with nitrosating agents (e.g., nitrites) under specific, often acidic, conditions.<sup>[1][2]</sup>

The discovery of N-nitrosamine impurities in widely used medications has triggered significant regulatory scrutiny from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).<sup>[1][3]</sup> Due to their classification as potent mutagenic carcinogens, understanding the toxicological profile of nitrosopiperazines is of paramount importance for researchers, toxicologists, and drug development professionals to ensure patient safety. This guide provides a comprehensive technical overview of the carcinogenicity, mechanism of action, toxicological assessment, and regulatory considerations for nitrosopiperazine compounds.

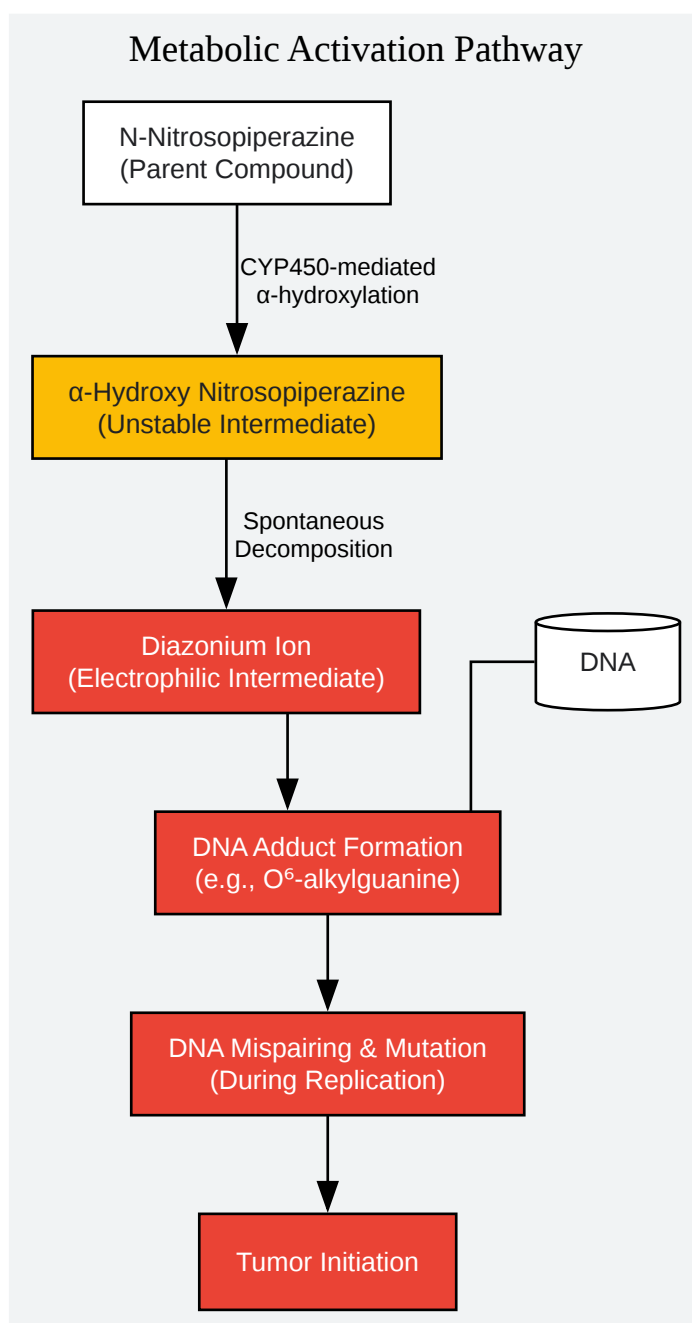
## Part 1: The Mechanistic Underpinnings of Nitrosopiperazine Carcinogenicity

The carcinogenic activity of nitrosopiperazines, like most N-nitrosamines, is not inherent to the parent molecule. Instead, it is contingent upon metabolic activation to chemically reactive intermediates that can damage cellular macromolecules, primarily DNA.[4][5] This bioactivation is a critical initiating event in their mechanism of toxicity.

## Metabolic Activation via Cytochrome P450

The primary pathway for the bioactivation of nitrosopiperazines is enzymatic oxidation, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4][6] The key step is the hydroxylation of a carbon atom immediately adjacent (at the  $\alpha$ -position) to the N-nitroso group.[4][7] This reaction forms an unstable  $\alpha$ -hydroxy nitrosamine intermediate.

This intermediate undergoes spontaneous decomposition, leading to the formation of a highly reactive electrophilic species, a diazonium ion.[4][8] It is this ultimate carcinogen that is responsible for the compound's genotoxic effects. Several CYP isozymes, including CYP2E1 and CYP2A6, have been implicated in the metabolic activation of nitrosamines.[4][8]



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Caption: Metabolic activation of N-nitrosopiperazine to a DNA-reactive species.

## DNA Adduct Formation and Mutagenesis

The generated diazonium ions are potent alkylating agents that readily react with nucleophilic sites on DNA bases.[5][9] The primary targets for alkylation include the O<sup>6</sup> and N<sup>7</sup> positions of

guanine and the O<sup>4</sup> position of thymine.[4][10]

The formation of O<sup>6</sup>-alkylguanine adducts is considered a particularly critical pro-mutagenic lesion.[10][11] During DNA replication, this modified base can mispair with thymine instead of cytosine. If this damage is not corrected by cellular DNA repair mechanisms, such as O<sup>6</sup>-alkylguanine-DNA alkyltransferase (MGMT), it can lead to a permanent G:C to A:T transition mutation in the next round of replication.[12] The accumulation of such mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, is a key step in the initiation of cancer.[5]

## Structure-Activity Relationships (SAR)

The carcinogenic potency of nitrosamine compounds is significantly influenced by their chemical structure. For cyclic nitrosamines like nitrosopiperidines and nitrosopiperazines, substitutions on the ring can alter their metabolic activation and, consequently, their carcinogenicity.

- **Alpha-Carbon Substitution:** Methylation at the carbon atoms alpha to the nitroso group can significantly reduce or block metabolic activation at that site, thereby decreasing carcinogenic activity. For instance, studies comparing nitrosopiperidine with its methylated derivatives found that blocking one or more alpha-carbon atoms with methyl groups reduces carcinogenic activity.[13]
- **Ring Position Substitution:** Substitutions at other positions on the piperazine ring can also modulate carcinogenicity. For example, a comparison of dinitroso-2,6-dimethylpiperazine (Me2DNP) and nitroso-3,4,5-trimethylpiperazine (Me3NP) in rats and hamsters showed different potencies and target organ specificities, highlighting the influence of substitution patterns.[14] Me2DNP primarily induced esophageal tumors in rats, whereas Me3NP induced tumors of the nasal cavity.[14]

## Part 2: In Vivo Carcinogenicity and Toxicity Profile

Animal bioassays are the cornerstone for evaluating the carcinogenic potential of chemical compounds. Various nitrosopiperazine derivatives have been tested in rodent models, demonstrating their ability to induce tumors in multiple organs.

## Target Organ Specificity

Studies in rats and hamsters have shown that nitrosopiperazine compounds can induce both benign and malignant tumors. The specific organs affected can vary depending on the compound, dose, and animal species.[14][15]

- N-Nitrosopiperazine (NPZ): In chronic oral administration studies in rats, NPZ has been shown to induce tumors in the liver.[16]
- 1,4-Dinitrosopiperazine (DNPZ): This compound has been shown to be carcinogenic in rats, affecting the esophagus, liver, nasal cavities, and forestomach.[15] In mice, it primarily affected the lung and liver.[15]
- Methylated Nitrosopiperazines: As previously mentioned, methylated derivatives show distinct target organ tropism. Dinitroso-2,6-dimethylpiperazine (Me2DNP) is a potent inducer of esophageal tumors in rats, while nitroso-3,4,5-trimethylpiperazine (Me3NP) targets the nasal cavity.[14] In hamsters, both compounds induced papillomas of the forestomach.[14]

## Summary of In Vivo Carcinogenicity Data

Compound	Species	Route of Administration	Target Organs for Tumorigenesis	Reference
N-Nitrosopiperazine (NPZ)	Rat (MRC)	Drinking Water	Liver	[16]
1,4-Dinitrosopiperazine (DNPZ)	Rat	Not Specified	Esophagus, Liver, Nasal Cavities, Forestomach	[15]
Dinitroso-2,6-dimethylpiperazine (Me2DNP)	Rat (F344)	Drinking Water	Esophagus	[14]
Nitroso-3,4,5-trimethylpiperazine (Me3NP)	Rat (F344)	Drinking Water	Nasal Cavity	[14]
Me2DNP & Me3NP	Syrian Golden Hamster	Gavage	Forestomach (Papillomas), Lung (Me3NP), Liver (Angiosarcomas)	[14]

## General Toxicity

Beyond carcinogenicity, N-nitrosopiperazine is associated with other toxic effects. Safety data sheets indicate that overexposure may lead to dizziness, nausea, muscle weakness, and respiratory failure.[17] It is also classified as a substance that causes skin and eye irritation and may cause allergic reactions.[18]

## Part 3: Genotoxicity Assessment Strategies

Given that the carcinogenic mechanism of nitrosopiperazines is driven by DNA damage, genotoxicity assays are critical for their hazard identification and risk assessment. A tiered

approach, starting with in vitro assays and progressing to in vivo studies if necessary, is typically employed.

## In Vitro Genotoxicity Testing

**Bacterial Reverse Mutation (Ames) Assay:** The Ames test is a widely used initial screen for mutagenic potential.<sup>[19]</sup> It utilizes various strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.<sup>[19][20]</sup> The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

For nitrosamines, this assay requires the inclusion of a metabolic activation system, typically a liver homogenate fraction (S9) from phenobarbital- or Aroclor-1254-induced rats, to mimic mammalian metabolism.<sup>[6][19]</sup> Studies have shown a good correlation between a positive result in the Ames assay and the carcinogenic potency of nitrosopiperazine derivatives.<sup>[19]</sup> To improve the sensitivity and reliability for this class of compounds, regulatory agencies now recommend an "enhanced" Ames test protocol.<sup>[21][22]</sup>

**Mammalian Cell Assays:** To complement the bacterial assay, in vitro tests using mammalian cells can be conducted. These assays can detect a broader range of genotoxic events. Follow-up studies in human cell lines, such as lymphoblastoid TK6 cells or metabolically competent HepaRG cells, can help characterize hazards beyond what is observed in bacteria and provide data more relevant to human metabolism.<sup>[20][22]</sup>

## Example Protocol: Enhanced Ames Test for Nitrosopiperazines

**Causality Statement:** This protocol is designed to maximize the sensitivity for detecting nitrosamine mutagenicity, as standard protocols have historically produced inconsistent results for this chemical class.<sup>[20]</sup> The use of both rat and hamster liver S9 is included because different species can have varying metabolic competencies for activating specific nitrosamines. A pre-incubation method is chosen over plate incorporation to ensure sufficient interaction time between the test article, the bacterial cells, and the metabolic enzymes before plating, which is critical for short-lived reactive metabolites.<sup>[21]</sup>

Objective: To assess the mutagenic potential of a test nitrosopiperazine compound using an enhanced bacterial reverse mutation assay.

Materials:

- Test Compound (e.g., N-Nitrosopiperazine)
- Bacterial Tester Strains: *S. typhimurium* TA98, TA100, TA1535; *E. coli* WP2 uvrA (pKM101). [\[20\]](#)[\[23\]](#)
- Metabolic Activation System: Aroclor-1254 induced rat and/or hamster liver S9 fraction, S9 Cofactor Mix (NADP, G-6-P).
- Positive Controls:
  - Without S9: Sodium Azide (for TA100, TA1535), 2-Nitrofluorene (for TA98).
  - With S9: 2-Aminoanthracene (2-AA) for all strains.
- Negative/Vehicle Control: Dimethyl sulfoxide (DMSO).
- Media and Reagents: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar Plates, Top Agar supplemented with Histidine/Biotin (for Salmonella) or Tryptophan (for *E. coli*).

Methodology:

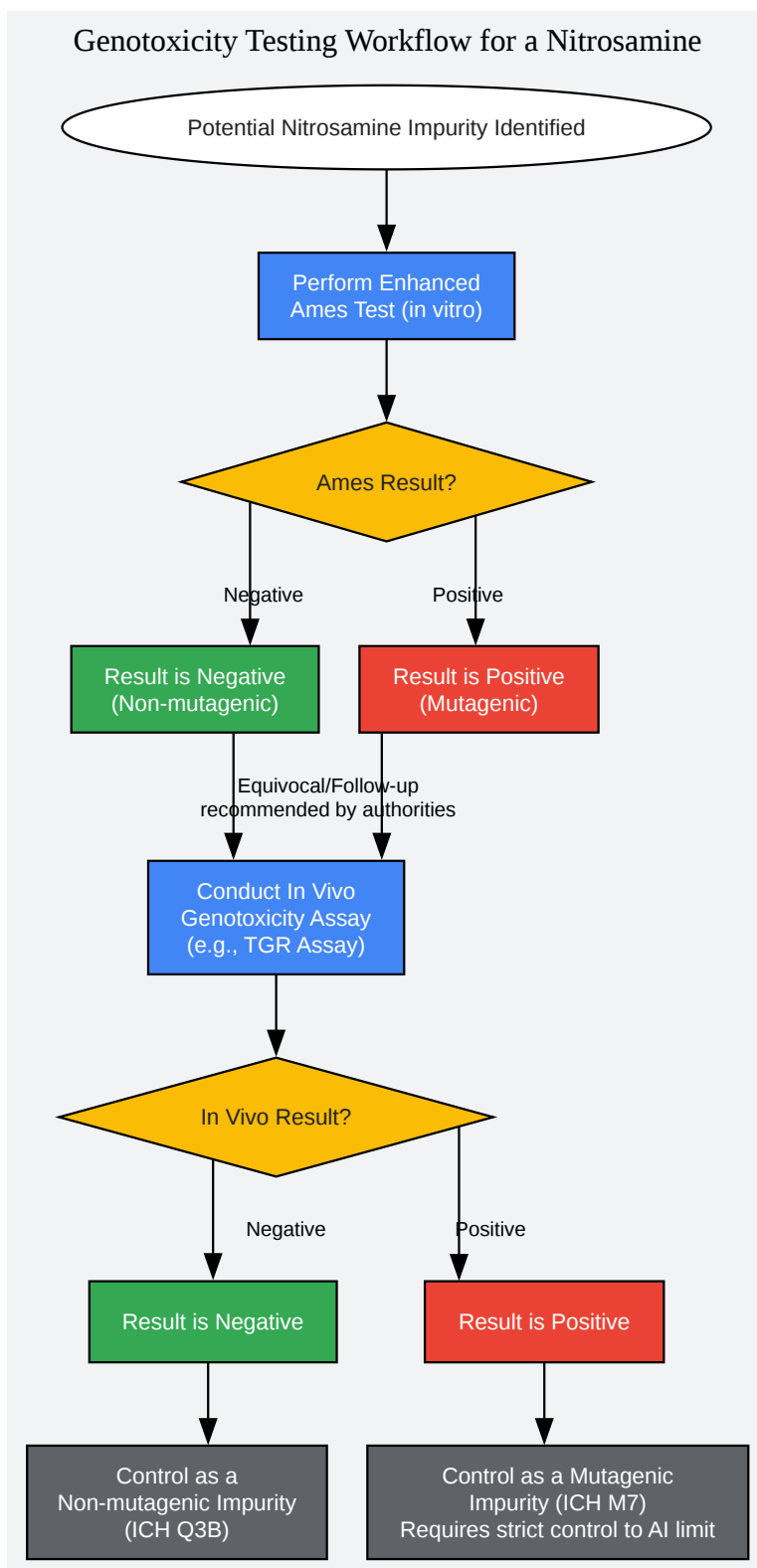
- Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of  $1-2 \times 10^9$  CFU/mL.
- Dose Selection: Perform a preliminary range-finding experiment to determine the appropriate concentration range of the test compound, selecting doses that do not cause excessive cytotoxicity.
- Pre-incubation Assay:
  - For each experimental point (in triplicate), add the following to a sterile test tube:
    - 0.1 mL of the bacterial tester strain culture.

- 0.05 mL of the test compound solution (at various concentrations) or control solution.
- 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
- Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.
- Plating: After incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
- Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.
- Scoring and Data Analysis:
  - Count the number of revertant colonies on each plate.
  - A positive response is defined as a dose-related increase in the mean number of revertants per plate, typically reaching at least a two-fold increase over the vehicle control value for most strains.
  - Statistical analysis should be performed to confirm the significance of any observed increases.

## In Vivo Genotoxicity Testing

If in vitro results are positive or equivocal, in vivo studies may be warranted to assess whether the genotoxic effects are expressed in a whole animal system, which incorporates ADME (absorption, distribution, metabolism, and excretion) processes.[\[22\]](#)

- Transgenic Rodent (TGR) Gene Mutation Assay: Assays using Muta™Mouse or Big Blue® (rat or mouse) models are considered the gold standard for measuring in vivo mutation frequency in various tissues.[\[22\]](#)[\[24\]](#)
- Comet Assay (Single Cell Gel Electrophoresis): This assay can detect DNA strand breaks in cells isolated from various tissues of animals exposed to a test compound.[\[24\]](#)



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Caption: Decision workflow for assessing the genotoxic risk of nitrosamines.

## Part 4: Regulatory Framework and Risk Assessment

The presence of nitrosamine impurities in pharmaceutical products is managed through rigorous risk assessment and the establishment of health-based exposure limits.

### Acceptable Intake (AI) Limits

An Acceptable Intake (AI) limit represents a daily exposure level that is considered to pose a negligible carcinogenic risk over a lifetime. Due to the genotoxic nature of most nitrosamines, they are classified as a "cohort of concern" under the ICH M7(R2) guideline, requiring control at or below compound-specific AI limits rather than a standard Threshold of Toxicological Concern (TTC).<sup>[1][25]</sup>

AI limits are derived from rodent carcinogenicity data (TD50 values, the chronic dose rate that gives 50% of animals tumors). When compound-specific data is unavailable, AI limits can be established using read-across from a structurally related surrogate with robust data or through the Carcinogenic Potency Categorization Approach (CPCA).<sup>[1][26]</sup>

### Established AI Limits for Nitrosopiperazines

Regulatory agencies have established or recommended AI limits for several nitrosamine impurities. These limits are subject to revision as more data becomes available.

Nitrosamine Impurity	AI Limit (ng/day)	Basis / Surrogate	Regulatory Body	Reference
N-Nitrosopiperazine (NPZ)	1300	Read-across from N-Nitrosopiperidine (NPIP)	FDA	<sup>[21][27]</sup>
1-Methyl-4-nitrosopiperazine (MNP)	400	CPCA-based limit	EMA	<sup>[26]</sup>
N-Nitrosopiperazine (NPZ) - Proposed	26.5	Potency Category 1 (CPCA)	USFDA	<sup>[1]</sup>

Note: The AI for NPZ has differing values based on different risk assessment approaches (read-across vs. CPCA). The FDA's published list recommends 1300 ng/day based on a surrogate, while the CPCA approach would place it in a more potent category with a lower limit. This highlights the evolving nature of these assessments.<sup>[1][21][26]</sup>

## Conclusion

Nitrosopiperazine compounds represent a significant toxicological challenge in the pharmaceutical industry due to their potent mutagenic and carcinogenic properties. Their carcinogenicity is mediated by metabolic activation to DNA-reactive electrophiles, leading to pro-mutagenic DNA adducts. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of sensitive toxicological assays is essential for accurate risk assessment. Adherence to the evolving regulatory guidelines and the implementation of stringent controls to limit patient exposure to acceptable levels remain critical priorities for ensuring the safety and quality of medicines.

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